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molecular formula C7H8FNO B566682 (5-Fluoro-3-methylpyridin-2-yl)methanol CAS No. 1360953-18-9

(5-Fluoro-3-methylpyridin-2-yl)methanol

Cat. No. B566682
M. Wt: 141.145
InChI Key: DIIQRVUEDFESBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09249160B2

Procedure details

Sodium borohydride (125 mg, 3.3 mmol) was added to a solution of 5-fluoro-3-methylpyridine-2-carbaldehyde (417 mg, 3.0 mmol) in EtOH (10 mL) and stirred at rt for 3 h. The reaction was quenched by dropwise addition of saturated aqueous NH4Cl solution (10 mL) and stirred for 15 h. The reaction mixture was extracted twice with DCM and the combined organic phases were concentrated in vacuo. Purification by gradient column chromatography, eluting with 10-60% EtOAc in iso-hexane to yield the title compound (218 mg, 51%).
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
417 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
51%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[F:3][C:4]1[CH:5]=[C:6]([CH3:12])[C:7]([CH:10]=[O:11])=[N:8][CH:9]=1>CCO>[F:3][C:4]1[CH:5]=[C:6]([CH3:12])[C:7]([CH2:10][OH:11])=[N:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
125 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
417 mg
Type
reactant
Smiles
FC=1C=C(C(=NC1)C=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by dropwise addition of saturated aqueous NH4Cl solution (10 mL)
STIRRING
Type
STIRRING
Details
stirred for 15 h
Duration
15 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted twice with DCM
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic phases were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by gradient column chromatography
WASH
Type
WASH
Details
eluting with 10-60% EtOAc in iso-hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C=C(C(=NC1)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 218 mg
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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